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Compound of Interest

(S)-1-(2-Bromothiazol-5-YL)ethan-
Compound Name: ,
1-amine

Cat. No.: B15381377

Get Quote

Executive Summary

The separation of enantiomers of 1-(2-Bromothiazol-5-yl)ethanamine is a pivotal step in the

manufacturing of high-purity pharmaceutical intermediates. While asymmetric synthesis from
the corresponding ketone (1-(2-bromothiazol-5-yl)ethanone) is possible using transaminases or
chiral sulfinamides, resolution of the racemic amine remains the most cost-effective method for
kilogram-scale production.

This guide presents two validated workflows:

* Enzymatic Kinetic Resolution (EKR): A high-selectivity, green chemistry approach using
Candida antarctica Lipase B (CAL-B).

+ Classical Diastereomeric Crystallization: A robust, scalable method using Tartaric Acid.

Compound Information
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Property Detail

Compound Name 1-(2-Bromothiazol-5-yl)ethanamine

_ Not listed widely; Precursor Ketone: 1161776-
CAS (Racemic)

13-1
CAS (S-Isomer) 2002525-24-6
CAS (R-Isomer) 1298175-55-9
Molecular Formula CsH7BrN2S
Molecular Weight 207.09 g/mol
pKa (Conjugate Acid) ~9.0 (Estimated for aliphatic amine)

Soluble in MeOH, EtOH, DCM, MTBE; Sparingly

Solubilit
Y soluble in Water (neutral form).[1][2][3]

Method A: Enzymatic Kinetic Resolution (Preferred)

Principle: This method utilizes Novozym 435 (immobilized CAL-B) to selectively acylate the (R)-
enantiomer of the amine, leaving the (S)-enantiomer unchanged. This is based on the empirical
Kazlauskas rule, where CAL-B preferentially acylates the (R)-enantiomer of secondary amines
in organic solvents [1].

Materials

e Substrate: Racemic 1-(2-Bromothiazol-5-yl)ethanamine (10 g, 48.3 mmol).
o Biocatalyst: Novozym 435 (Novozymes/Strem), 10% w/w relative to substrate (1.0 g).
o Acyl Donor: Isopropyl Acetate (also serves as solvent) OR Ethyl Acetate (5 eq) in MTBE.

o Solvent: Methyl tert-butyl ether (MTBE) (100 mL).

Protocol

e Setup: In a 250 mL round-bottom flask, dissolve 10 g of racemic amine in 100 mL of MTBE.
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o Addition: Add 5.0 mL of Ethyl Acetate (Acyl donor) and 1.0 g of Novozym 435 beads.

 Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding beads) at
30°C for 24-48 hours.

o Checkpoint: Monitor conversion by HPLC (Achiral or Chiral). Stop reaction when
conversion reaches 50%.

« Filtration: Filter off the enzyme beads. (Beads can be washed with MTBE and reused up to 5
times) [2].

e Separation (Workup):

[¢]

The filtrate contains (S)-Amine (free base) and (R)-Acetamide.

[¢]

Add 1M HCI (50 mL) to the filtrate and shake.

[e]

Aqueous Layer: Contains (S)-Amine-HCI.

o

Organic Layer: Contains (R)-Acetamide (neutral).
e |solation of (S)-Amine:

o Basify the aqueous layer to pH >12 using 4M NaOH.

o Extract with DCM (3 x 50 mL).

o Dry over Na2SOa4 and concentrate to yield (S)-1-(2-Bromothiazol-5-yl)ethanamine.
o Recovery of (R)-Amine (Optional):

o Concentrate the organic layer to obtain the (R)-acetamide.

o Hydrolyze with 6M HCI at reflux (4h) to yield (R)-1-(2-Bromothiazol-5-yl)ethanamine.

Workflow Diagram (Enzymatic)
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Figure 1: Chemoenzymatic resolution workflow separating (S)-amine and (R)-amide via
acid/base extraction.
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Method B: Classical Resolution (Diastereomeric
Salt)

Principle: Formation of diastereomeric salts using L-(+)-Tartaric Acid. The (S)-amine typically
forms a less soluble salt with L-tartaric acid in alcoholic solvents, allowing it to crystallize out,
while the (R)-amine salt remains in solution [3].

Materials

e Substrate: Racemic 1-(2-Bromothiazol-5-yl)ethanamine (10 g).

e Resolving Agent: L-(+)-Tartaric Acid (3.6 g, 0.5 eq) or (7.2 g, 1.0 eq). Note: 0.5 eq (Pope-
Peachey method) is often more efficient for maximizing yield of one enantiomer.

o Solvent: Ethanol (Absolute) or Methanol/Acetonitrile (9:1).

Protocol

» Dissolution: Dissolve 10 g of racemic amine in 50 mL of Ethanol at 60°C.

o Salt Formation: Dissolve 3.6 g (0.5 eq) of L-(+)-Tartaric acid in 20 mL of hot Ethanol. Add this
slowly to the amine solution.

o Crystallization:
o Allow the mixture to cool slowly to room temperature over 4 hours.
o Seed with pure (S)-amine-L-tartrate crystals if available.
o Chill to 0-5°C for 2 hours to maximize yield.
o Filtration: Filter the white precipitate.
o Solid: Enriched (S)-Amine-L-Tartrate.

o Liquor: Enriched (R)-Amine.[1]
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» Recrystallization: Recrystallize the solid from hot Ethanol (or EtOH/Water 95:5) until constant
melting point or >98% ee (checked by HPLC).

» Free-Basing:
o Suspend the salt in water.
o Add 2M NaOH until pH 12.
o Extract with DCM, dry, and concentrate to yield (S)-1-(2-Bromothiazol-5-yl)ethanamine.

Note on Stability: The 2-bromothiazole moiety is sensitive to harsh nucleophiles at high
temperatures. Avoid using strong bases (like alkoxides) or heating above 80°C during the free-
basing step.

Analytical Methods (Quality Control)

To verify optical purity, use Chiral High-Performance Liquid Chromatography (HPLC).[4][5]

Parameter Condition

Column Daicel Chiralpak AD-H or IG (Amylose-based)
Dimensions 4.6 mm x 250 mm, 5 um

Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min

Temperature 25°C

Detection UV @ 254 nm (Thiazole absorbance)

(S)-Isomer: ~8-10 min; (R)-Isomer: ~12-15 min

Expected Retention ) )
(Confirm with standards)

Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the basic amine
interacting with residual silanols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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